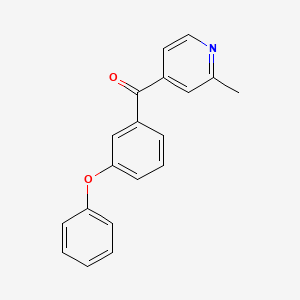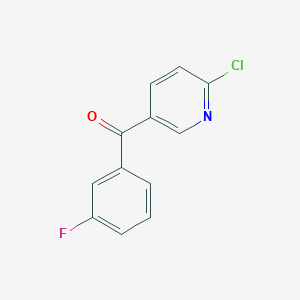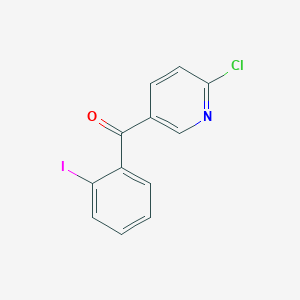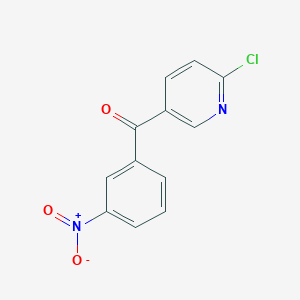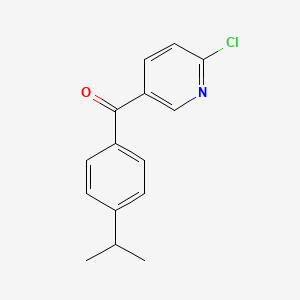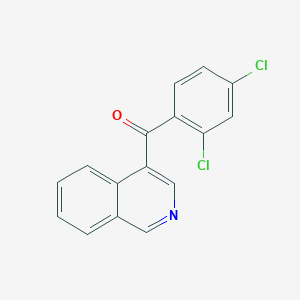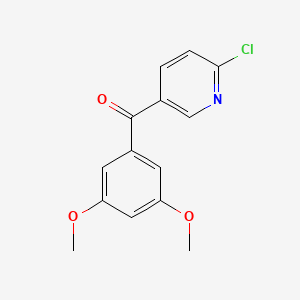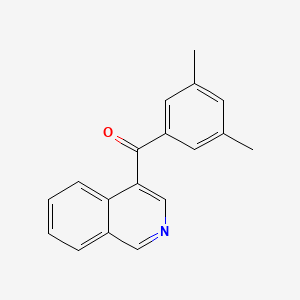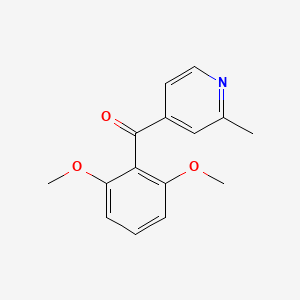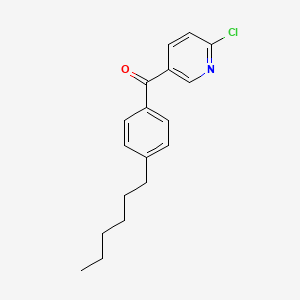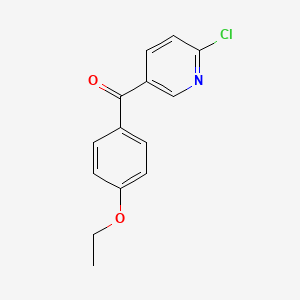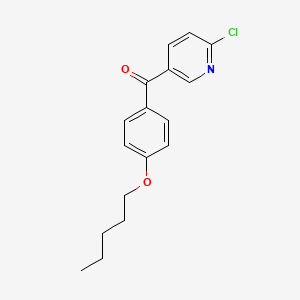![molecular formula C9H13N3O B1421830 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1258652-32-2](/img/structure/B1421830.png)
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Overview
Description
“4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a heterocyclic organic compound . Its IUPAC name is 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
Molecular Structure Analysis
The molecular formula of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is C9H13N3O . The InChI code is 1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is 346.6±42.0 °C . The predicted density is 1.125±0.06 g/cm3 . The predicted pKa is 6.76±0.20 .Scientific Research Applications
Pyrido[2,3-d]pyrimidines are a class of compounds that have been the subject of significant research due to their broad spectrum of biological activity . Here are some of the applications and fields where these compounds have shown potential:
-
Antiproliferative Activity
- Pyrido[2,3-d]pyrimidines have shown potential in the field of cancer research due to their antiproliferative properties .
- The methods of application typically involve in vitro testing on cancer cell lines .
- The outcomes of these studies have shown that certain compounds of this class can inhibit the proliferation of cancer cells .
-
Antimicrobial Activity
- These compounds have also been studied for their antimicrobial properties .
- The methods of application usually involve testing the compounds against various strains of bacteria and fungi .
- The results have shown that some derivatives of pyrido[2,3-d]pyrimidine exhibit strong antimicrobial activity .
-
Anti-inflammatory and Analgesic Activity
-
Hypotensive Activity
-
Antihistamine Activity
-
Antiviral Activity
-
Neuroprotective Activity
-
Pesticide Material
-
DNA and RNA Similarity
- Pyrido[2,3-d]pyrimidines, due to their similarity with nitrogen bases present in DNA and RNA, have been studied for potential applications in biomedical research .
- The methods of application typically involve in vitro testing and molecular modeling .
- The results have shown that certain compounds of this class can interact with biological receptors .
Safety And Hazards
The safety information for “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMRJBUZCYJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



